![molecular formula C13H8F2O3 B6374401 4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol, 95% CAS No. 1261936-25-7](/img/structure/B6374401.png)
4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol, 95%
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Overview
Description
4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol (95% purity) is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is a colorless crystalline solid that is soluble in water and ethanol. It is a compound with a wide range of applications and is used in the synthesis of a variety of compounds.
Scientific Research Applications
4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent probes for imaging applications, as well as in the synthesis of drugs for the treatment of cancer and other diseases. Additionally, it is used in the synthesis of materials for use in nanotechnology.
Mechanism of Action
The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol are not well understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative effects in vitro and in vivo. Additionally, it has been shown to inhibit the activity of certain enzymes, transcription factors, and other proteins involved in the regulation of gene expression and cellular processes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol in lab experiments include its availability, low cost, and wide range of applications. Additionally, it is relatively easy to synthesize and is stable in aqueous solution. The main limitation of using this compound in lab experiments is its lack of specificity, as it can inhibit a variety of enzymes and transcription factors.
Future Directions
There are a variety of potential future directions for 4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol. These include further research into its mechanism of action, the development of new synthetic methods for its production, and the use of the compound for the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into its biochemical and physiological effects, as well as its potential applications in nanotechnology, is needed. Finally, further research into its potential toxicity and side effects is also needed.
Synthesis Methods
4-(3-Carboxy-5-fluorophenyl)-3-fluorophenol is synthesized through a reaction between 4-chloro-3-fluorophenol and 3-chloro-5-fluoro-benzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is carried out at room temperature and the product is isolated by filtration.
properties
IUPAC Name |
3-fluoro-5-(2-fluoro-4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-9-4-7(3-8(5-9)13(17)18)11-2-1-10(16)6-12(11)15/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBCZKSMGVUFNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684395 |
Source
|
Record name | 2',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-25-7 |
Source
|
Record name | 2',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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